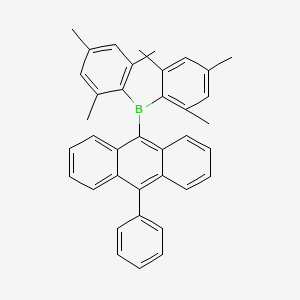
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is a polycyclic aromatic compound that features a unique structure where multiple aromatic rings are linked via a boron atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane typically involves the reaction of 10-phenylanthracene with bis(2,4,6-trimethylphenyl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borane group to a borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for use in drug delivery systems.
Industry: Primarily used in the development of organic electroluminescent elements for display technologies
Mecanismo De Acción
The mechanism of action of (10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane in organic electroluminescent elements involves the transfer of electrons and holes within the compound, leading to the emission of light. The boron atom plays a crucial role in stabilizing the electronic structure and facilitating efficient charge transfer .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Naphthalene: A smaller polycyclic aromatic hydrocarbon.
Uniqueness
(10-Phenylanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is unique due to the presence of the boron atom, which enhances its electronic properties and makes it suitable for use in organic electroluminescent elements. This distinguishes it from other polycyclic aromatic hydrocarbons that lack boron and have different electronic characteristics .
Propiedades
Número CAS |
281668-51-7 |
|---|---|
Fórmula molecular |
C38H35B |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
(10-phenylanthracen-9-yl)-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C38H35B/c1-24-20-26(3)36(27(4)21-24)39(37-28(5)22-25(2)23-29(37)6)38-33-18-12-10-16-31(33)35(30-14-8-7-9-15-30)32-17-11-13-19-34(32)38/h7-23H,1-6H3 |
Clave InChI |
IDCZNRDLRHDFHY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C35)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
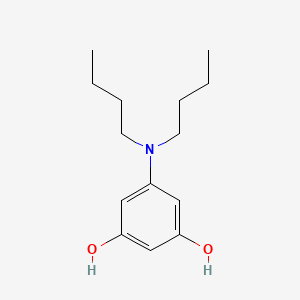
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
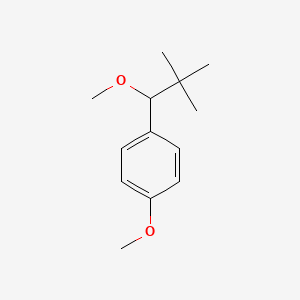
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
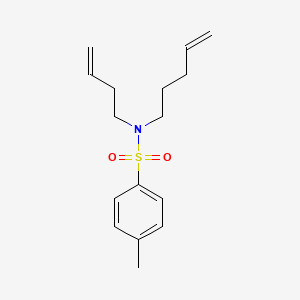
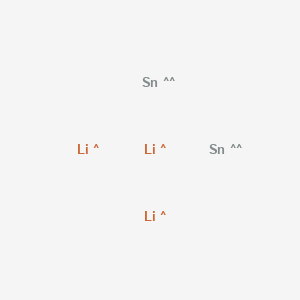
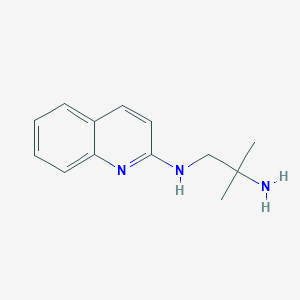
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)

![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)

